molecular formula C13H12F3N3O B7158458 N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-(3-fluorophenyl)acetamide

N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-(3-fluorophenyl)acetamide

Cat. No.: B7158458
M. Wt: 283.25 g/mol
InChI Key: OGRCDNZVNKJRPB-UHFFFAOYSA-N
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Description

N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-(3-fluorophenyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with difluoromethyl and methyl groups, and an acetamide moiety attached to a fluorophenyl group.

Properties

IUPAC Name

N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O/c1-7-11(12(13(15)16)19-18-7)17-10(20)6-8-3-2-4-9(14)5-8/h2-5,13H,6H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRCDNZVNKJRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(F)F)NC(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl and methyl groups. The final step involves the acylation of the pyrazole derivative with 3-fluorophenylacetic acid under controlled conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce corresponding alcohols.

Scientific Research Applications

N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-(3-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(trifluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-(3-fluorophenyl)acetamide
  • N-[3-(difluoromethyl)-5-ethyl-1H-pyrazol-4-yl]-2-(3-fluorophenyl)acetamide

Uniqueness

N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-(3-fluorophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

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